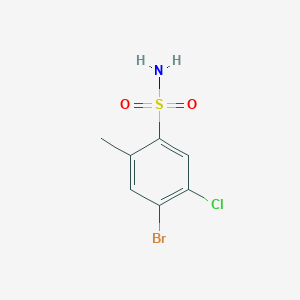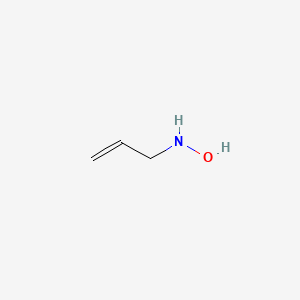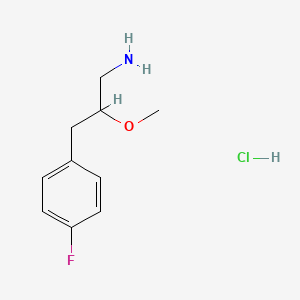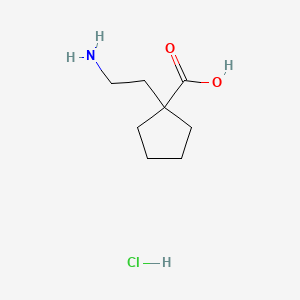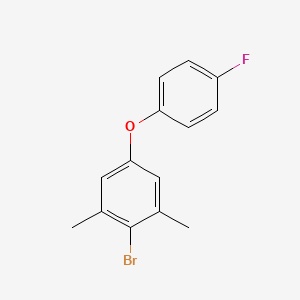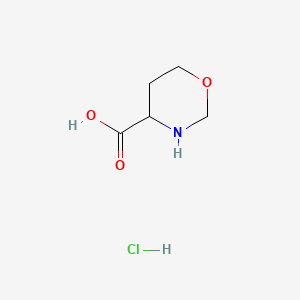
1,3-Oxazinane-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxazinane-4-carboxylic acid hydrochloride is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. It is a heterocyclic compound containing an oxazine ring, which is a six-membered ring with one oxygen and one nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, combined with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxazinane-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under metal-free conditions in methanol as the solvent. The reaction conditions are mild, and the yields are generally good, up to 90% .
Another method involves the reaction of carbon dioxide or urea with amino alcohols. Additionally, cycloaddition reactions of isocyanates to oxetanes and coupling reactions of haloalkyl isocyanates with alkyl halides have been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of eco-friendly catalysts and solvents is emphasized to ensure sustainable and green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazinone derivatives, reduced oxazinane compounds, and substituted oxazine derivatives .
Scientific Research Applications
1,3-Oxazinane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a valuable synthetic intermediate in the preparation of other heterocyclic compounds and fine chemicals.
Biology: The compound has shown potential as a bioactive molecule with antibacterial, anti-inflammatory, and enzyme-inhibiting properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 1,3-oxazinane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazine: A similar heterocyclic compound with significant pharmacological and materials applications.
1,3-Oxazinone: Another related compound with similar synthetic routes and applications.
Uniqueness
1,3-Oxazinane-4-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the carboxylic acid and hydrochloride groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
1,3-oxazinane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H |
InChI Key |
KYBVCDAKXIIZJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCNC1C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


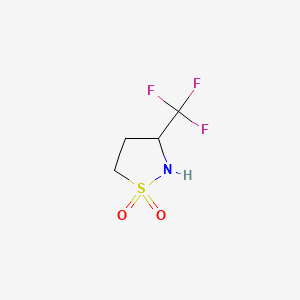


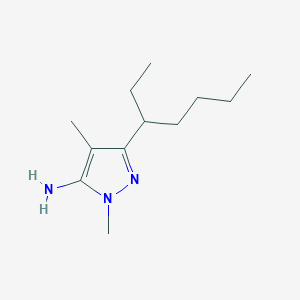



![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)
![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
